The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, where it is cataloged with specific identifiers and detailed descriptions. The IUPAC name for this compound is (2-methyl-1H-indol-3-yl)methanamine hydrochloride, and it is typically represented in chemical databases under the InChI key InChI=1S/C10H12N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6,11H2,1H3 .
The synthesis of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride generally involves several key steps:
Key parameters during synthesis include:
The molecular structure of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride features:
The molecular formula is , indicating a molecular weight of approximately 160.22 g/mol. The compound's three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT) to predict stability and reactivity .
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of substituted derivatives or oxidized forms.
Research into [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride suggests potential biological activities that may include:
Mechanistic studies often involve evaluating how the compound interacts with biological targets at the molecular level, potentially influencing pathways related to cell growth or apoptosis.
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride has diverse applications in scientific research:
Current studies focus on exploring its full range of biological activities and optimizing synthetic routes for improved yields and purity .
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 1955-68-6
CAS No.: 101141-95-1
CAS No.: 130832-66-5